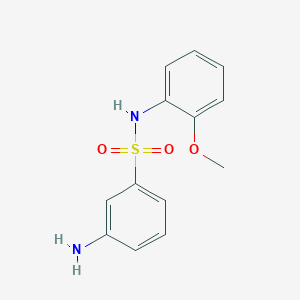

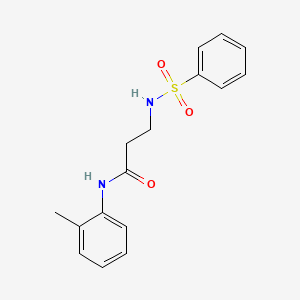

3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide” is an amide, which is a type of organic compound. It contains a benzene ring, a sulfonamide group, and a propanamide group. The presence of these functional groups can influence the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene rings and the amide group. The benzene rings contribute to the compound’s aromaticity, while the amide group can participate in hydrogen bonding .Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis in the presence of acids or bases, which would break the amide bond to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .科学的研究の応用

Phospholipase A2 Inhibition and Cardiac Protection : A study by Oinuma et al. (1991) synthesized a series of benzenesulfonamides, including compounds similar to 3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide, which acted as potent inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced myocardial infarction size in rats, suggesting potential applications in cardiac protection (Oinuma et al., 1991).

Oxidative Cross-Coupling in Organic Synthesis : Miura et al. (1998) reported that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters via cleavage of the C−H bond, producing dihydro-phenanthridine derivatives. This study highlights the role of similar compounds in facilitating novel organic synthesis processes (Miura et al., 1998).

Antimicrobial Drug Synthesis : Thamizharasi et al. (2002) synthesized antimicrobial pharmaceutical drugs using benzenesulfonamides, indicating the utility of these compounds in developing new antimicrobial agents (Thamizharasi et al., 2002).

Anticancer Activity and QSAR Studies : Żołnowska et al. (2015) synthesized a series of N-acylbenzenesulfonamides with anticancer activity against various human cancer cell lines. Their study also included QSAR (Quantitative Structure-Activity Relationship) analyses, indicating the importance of these compounds in cancer research (Żołnowska et al., 2015).

Carbonic Anhydrase Inhibition and Anticancer Potential : Pacchiano et al. (2011) synthesized ureido-substituted benzenesulfonamides, demonstrating potent inhibition of carbonic anhydrases, enzymes associated with cancer. One compound showed significant inhibition of metastases in a breast cancer model, suggesting potential applications in cancer therapy (Pacchiano et al., 2011).

特性

IUPAC Name |

3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13-7-5-6-10-15(13)18-16(19)11-12-17-22(20,21)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJUYCGBPLKOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)

![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981206.png)